

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide synthesis pathway

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Compound of Interest

	<i>N</i> -(4-Amino-2-phenoxyphenyl)methanesulfonamide
Compound Name:	<i>N</i> -(4-Amino-2-phenoxyphenyl)methanesulfonamide
Cat. No.:	B139960

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An In-depth Technical Guide to the Synthesis of **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**

Introduction

N-(4-Amino-2-phenoxyphenyl)methanesulfonamide is a crucial chemical intermediate, recognized for its role in the development of advanced therapeutic agents. Notably, it serves as a key building block in the synthesis of anticancer drug conjugates, such as CA102N, where it is linked to hyaluronic acid to facilitate targeted drug delivery to tumors via CD44 receptor binding.^[1] The presence of the amino group enhances the compound's solubility and pharmacokinetic profile compared to its nitro-substituted precursors, addressing limitations like poor bioavailability.^[1]

This technical guide provides a comprehensive overview of the primary synthesis pathway for **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**, complete with detailed experimental protocols, quantitative data, and process visualizations. The content is tailored for researchers, scientists, and professionals in the field of drug development.

Primary Synthesis Pathway: Reduction of Nimesulide

The most widely documented and efficient method for synthesizing **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** is through the reduction of its nitro precursor, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, commonly known as Nimesulide.^[1] This single-step conversion targets the nitro group at the para-position, transforming it into an amino moiety while preserving the methanesulfonamide and phenoxy substituents.^[1]

Several reducing agents can be employed for this transformation, with the tin metal and concentrated hydrochloric acid system being a prevalent choice.^[1] Alternative methods include the use of iron(III) chloride and zinc (FeCl₃/Zn) or hydrazine hydrate.^{[1][2]}

Experimental Protocols

Method 1: Reduction using Tin and Hydrochloric Acid

This protocol details the synthesis of **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** from Nimesulide using a tin/HCl reduction system.^[1]

Materials:

- Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide)
- Tin metal (granulated)
- Concentrated Hydrochloric Acid (HCl)
- Ice water
- Chloroform
- Methanol
- Basifying agent (e.g., concentrated ammonium hydroxide or sodium hydroxide solution)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of Nimesulide (5 g, 16.2 mmol), tin metal (3.13 g), and concentrated HCl (20 mL) is prepared. [\[1\]](#)
- Heating: The reaction mixture is heated in a water bath to 90°C. [\[1\]](#)
- Reaction Time: The mixture is maintained at 90°C for 3 hours with stirring. [\[1\]](#)
- Workup: After the reaction is complete, the mixture is cooled and poured into ice water. This step precipitates the crude product. [\[1\]](#)
- Isolation: The precipitate is collected by filtration.
- Basification: The filtered solid is then suspended in water, and a base is added to neutralize the excess acid and liberate the free amine, yielding the crude product. [\[1\]](#)
- Purification: The crude **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** is purified by recrystallization from a chloroform-methanol mixture to yield a light brown solid. [\[1\]](#)

Data Presentation

The following table summarizes the quantitative data for the synthesis of **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide** via the tin/HCl reduction of Nimesulide.

Parameter	Value	Reference
Starting Material	Nimesulide	[1]
Reactant 1	Tin metal	[1]
Reactant 2	Concentrated HCl	[1]
Molar Ratio (Nimesulide:Tin)	Approx. 1 : 1.6	[1]
Temperature	90°C	[1]
Duration	3 hours	[1]
Purification Method	Recrystallization (Chloroform-Methanol)	[1]
Physical Appearance	Light brown solid	[1]
Melting Point	167-169°C	[3]

Synthesis of Precursor: N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide)

A complete understanding of the synthesis of the target molecule includes the preparation of its precursor, Nimesulide. Several synthetic routes to Nimesulide have been documented:

- Route 1: Nitration of 2-phenoxymethanesulfonanilide using nitric acid in acetic acid.[4]
- Route 2: Condensation of 2-phenoxy-4-nitroaniline with methanesulfonyl chloride in the presence of pyridine.[4]
- Route 3: An alternative approach starts from 3-nitrodiphenylether, which undergoes amination followed by mesylation to yield Nimesulide.[5]

Visualizations

Synthesis Pathway Diagram

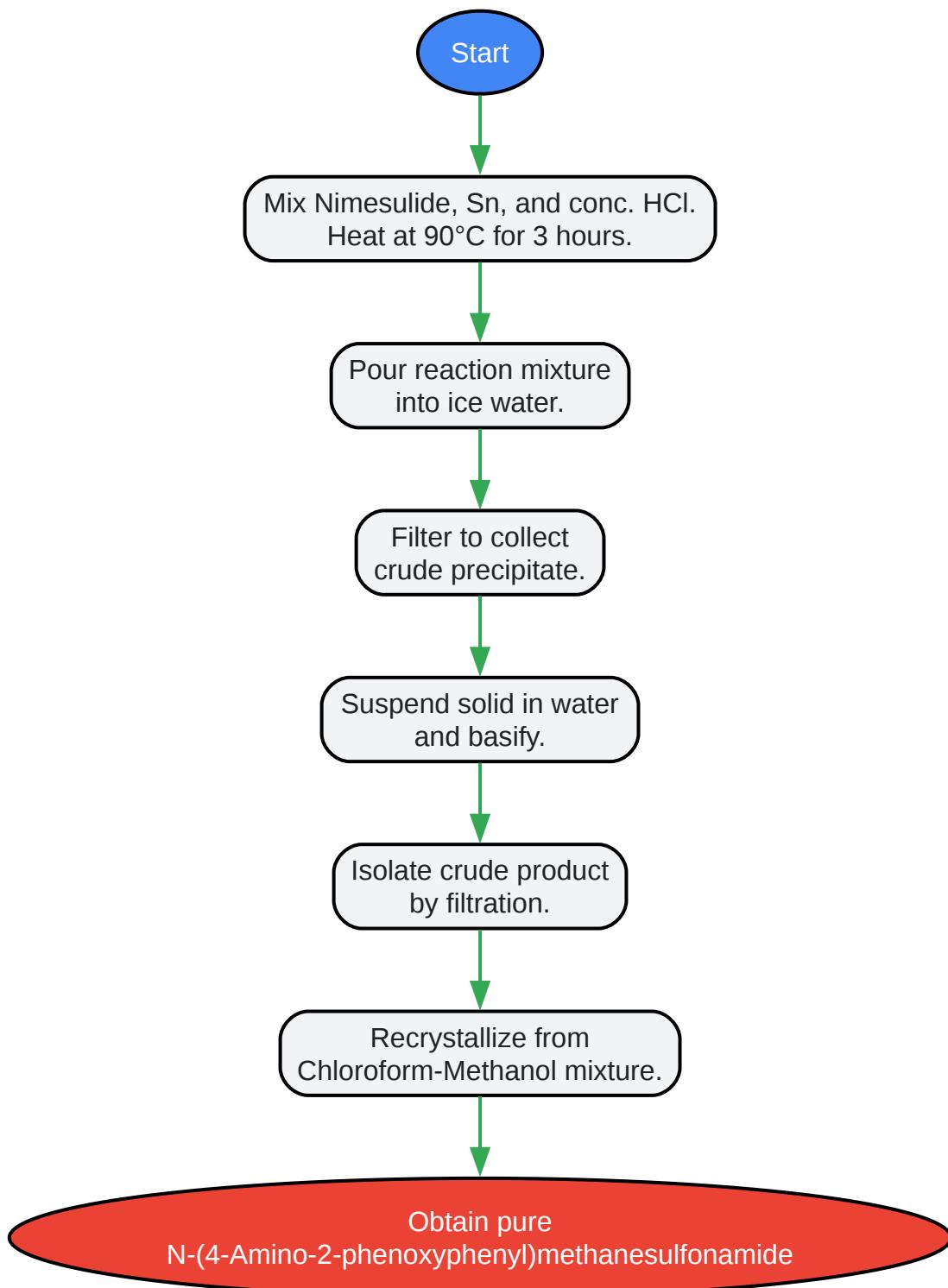
The following diagram illustrates the reduction of Nimesulide to form **N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**.

Reaction Conditions

Duration: 3 hours

Temperature: 90°C

**N-(4-nitro-2-phenoxyphenyl)methanesulfonamide
(Nimesulide)****Sn / conc. HCl
or
FeCl3 / Zn****N-(4-Amino-2-phenoxyphenyl)methanesulfonamide**

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